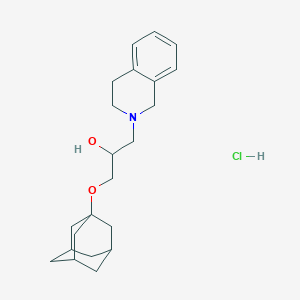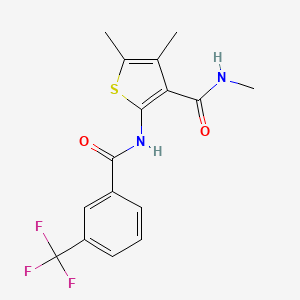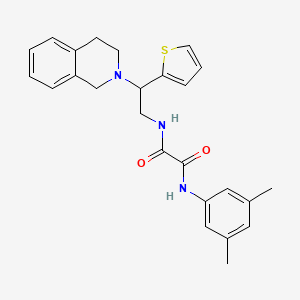
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptors and Sleep Regulation
Research has explored the role of orexin receptors in sleep-wake modulation, highlighting the pharmacological blockade of these receptors as a potential mechanism to initiate and prolong sleep. This work suggests that compounds targeting orexin receptors could have therapeutic applications in sleep disorders (Dugovic et al., 2009).
Anticancer Agents
Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for their antitumor activities against various cancer cell lines. This research indicates the potential of these compounds as anticancer agents, with some showing more potent inhibitory activities compared to known treatments (Fang et al., 2016).
Organic Light-Emitting Diode (OLED) Applications
Studies on homoleptic cyclometalated iridium complexes, incorporating thiophene derivatives, have shown highly efficient red phosphorescence. These findings highlight the potential use of similar compounds in the development of OLEDs, with implications for display and lighting technologies (Tsuboyama et al., 2003).
Cytochrome P450 Bioactivation
Research has investigated the bioactivation of compounds by cytochrome P450, revealing complex interactions that can lead to the formation of various oxidative products. This work is relevant for understanding the metabolic pathways and potential toxicological profiles of pharmaceuticals and other chemicals (Subramanian et al., 2011).
Analgesic and Spasmolytic Properties
Compounds synthesized from substituted 1-methyl-3,4-dihydro-isoquinolines have shown interesting analgesic and spasmolytic properties, particularly those with halogenated phenylethyl groups. This research contributes to the development of new pain management and spasmolytic medications (Brossi et al., 1960).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-17-12-18(2)14-21(13-17)27-25(30)24(29)26-15-22(23-8-5-11-31-23)28-10-9-19-6-3-4-7-20(19)16-28/h3-8,11-14,22H,9-10,15-16H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLVHNNDAUOMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)


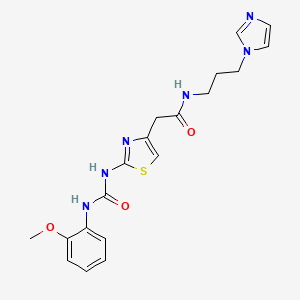
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2825539.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2825540.png)

![4-[[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2825543.png)
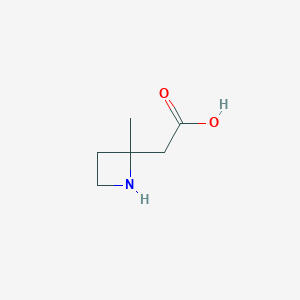

![Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2825550.png)
